molecular formula C8H9NS B1614481 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 5424-42-0

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B1614481
CAS No.: 5424-42-0
M. Wt: 151.23 g/mol
InChI Key: LOVPHNWWHPFNOB-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .

Properties

IUPAC Name

5-thiophen-2-yl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPHNWWHPFNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279308
Record name 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-42-0
Record name 5424-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Reactant of Route 2
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Reactant of Route 3
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Reactant of Route 4
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Reactant of Route 5
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Reactant of Route 6
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

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